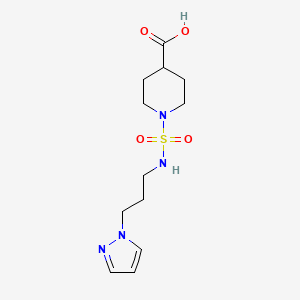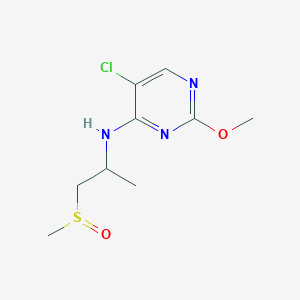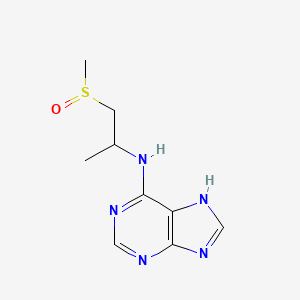
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine, also known as IMMA, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and promotes cell survival. Furthermore, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine is also stable under various conditions and has a long shelf life. However, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, caution must be taken when using N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine. One potential area of investigation is the development of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine derivatives with improved pharmacokinetic properties and increased efficacy. Another area of research is the identification of the specific molecular targets of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine and the elucidation of its mechanism of action in different diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in vivo.
Méthodes De Synthèse
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine can be synthesized through a multistep process involving the reaction of 4-methoxycyclohexanone with imidazole and ethyl bromide. This reaction produces the intermediate compound, N-(2-bromoethyl)-4-methoxycyclohexan-1-amine, which is then reacted with imidazole in the presence of a palladium catalyst to produce N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine.
Applications De Recherche Scientifique
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been extensively studied for its potential therapeutic uses. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has also been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of amyloid beta and alpha-synuclein proteins, respectively.
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-16-12-4-2-11(3-5-12)14-7-9-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKOUPRXCODQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)


![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
